molecular formula C17H24N2O7 B601227 (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate CAS No. 1416134-48-9

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Cat. No.: B601227
CAS No.: 1416134-48-9
M. Wt: 377.39
Attention: For research use only. Not for human or veterinary use.
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Description

Avibactam Impurity 9 is an impurity of Avibactam.

Mechanism of Action

Target of Action

The primary target of (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, also known as Avibactam Impurity 9, is the bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics, such as aztreonam, making them resistant to the antibiotic’s action .

Mode of Action

Avibactam Impurity 9 blocks the action of many of the bacterial enzymes called beta-lactamases . By blocking these enzymes, Avibactam Impurity 9 restores the activity of aztreonam against aztreonam-resistant bacteria .

Biochemical Pathways

The compound this compound is involved in the aminosugar and nucleotide sugar metabolic pathways . The aztreonam/avibactam group showed a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose .

Pharmacokinetics

Ceftazidime and avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours and low protein binding, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The findings indicate that the aztreonam/avibactam combination accelerates structural damage to the bacterial membrane structure and their actions were immediate and sustained compared to aztreonam or avibactam alone . By inhibiting the production of crucial cell wall precursors, the combination may have inflicted damages on bacterial DNA .

Properties

IUPAC Name

ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUXATUBICTSNB-DFQHDRSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 2
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 3
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 4
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 5
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 6
Reactant of Route 6
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

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